sodium;formate
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Overview
Description
Sodium formate, also known as sodium methanoate, is the sodium salt of formic acid. It is a white, deliquescent powder with the chemical formula HCOONa. This compound is widely used in various industrial applications due to its unique properties, such as its ability to act as a buffering agent and its solubility in water .
Synthetic Routes and Reaction Conditions:
- Sodium formate is commonly produced by absorbing carbon monoxide under pressure in solid sodium hydroxide at 130°C and 6-8 bar pressure:
Commercial Production: CO+NaOH→HCOONa
Another method involves neutralizing formic acid with sodium hydroxide:Neutralization: HCOOH+NaOH→HCOONa+H2O
Laboratory Synthesis: In the laboratory, sodium formate can be prepared by neutralizing formic acid with sodium carbonate or by reacting chloroform with an alcoholic solution of sodium hydroxide.
Industrial Production Methods:
By-product Formation: Sodium formate is also formed as a by-product in the production of pentaerythritol and in the crossed Cannizzaro reaction of formaldehyde.
Types of Reactions:
- Sodium formate can undergo dehydrogenation to produce hydrogen gas and carbon dioxide:
Dehydrogenation: 2HCOONa→2CO2+2H2
It can act as a formylating agent, introducing a formyl group to other compounds:Formylation: R-H+HCOONa→R-CHO+NaH
Common Reagents and Conditions:
Catalysts: Metals or metal oxides such as nickel or cobalt are often used as catalysts in dehydrogenation reactions.
Strong Bases and Reducing Agents: These are typically used in formylation reactions.
Major Products:
Hydrogen Gas and Carbon Dioxide: From dehydrogenation reactions.
Aldehydes: From formylation reactions.
Scientific Research Applications
Sodium formate has a wide range of applications in scientific research and industry:
Hydrogen Production: It is used in the dehydrogenation process to produce hydrogen gas, a clean energy source.
Formaldehyde Production: Sodium formate is employed in the synthesis of formaldehyde, which is used in resins and adhesives.
Heterogeneous Catalysis: It serves as a sacrificial electron donor in oxidation reactions.
Organic Synthesis: Sodium formate is utilized in the synthesis of various organic compounds, including alcohols, acids, and esters.
Metal Extraction: It is used in hydrometallurgical processes for extracting metals from ores.
Sodium-Ion Batteries: Sodium formate is used as a sodium compensation additive to improve the cycling performance of sodium-ion batteries.
Mechanism of Action
Sodium formate exerts its effects through various mechanisms:
Dehydrogenation: It decomposes to produce hydrogen gas and carbon dioxide, often catalyzed by metals or metal oxides.
Formylation: It introduces a formyl group to other compounds, typically involving strong bases and reducing agents.
Buffering Agent: As a salt of a weak acid and a strong base, sodium formate acts as a buffering agent in aqueous solutions.
Comparison with Similar Compounds
Sodium formate can be compared with other formates such as:
Potassium Formate (HCOOK): Similar in properties but with potassium as the cation.
Calcium Formate (Ca(HCOO)2): Used in construction as a setting accelerator for concrete.
Magnesium Formate (Mg(HCOO)2): Used in various industrial applications .
Uniqueness:
Versatility: Sodium formate’s ability to act as a buffering agent, reducing agent, and formylating agent makes it unique among formates.
Industrial Applications: Its wide range of applications in hydrogen production, formaldehyde synthesis, and metal extraction highlights its industrial significance.
Properties
IUPAC Name |
sodium;formate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBKKJFGFRGMU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.007 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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